PF-00956980 (CAS: 1262832-74-5) is a highly potent, cell-permeable pyrrolopyrimidine-based pan-Janus kinase (JAK) inhibitor. Beyond its ATP-competitive kinase inhibition, it possesses a distinct pharmacological profile characterized by its ability to selectively downregulate JAK2 and JAK3 mRNA and protein levels [1]. In procurement and assay design, PF-00956980 serves as a critical high-clearance metabolic benchmark in Drug Metabolism and Pharmacokinetics (DMPK) workflows[2] and a functional probe for tumor microenvironment modeling [3]. Its nanomolar potency and lack of off-target EGFR activity make it a highly selective, reproducible alternative to legacy putative JAK inhibitors for mainstream laboratory applications[4].
Substituting PF-00956980 with standard clinical JAK inhibitors (e.g., tofacitinib) or legacy biochemical probes (e.g., WHI-P131) critically compromises assay integrity. Tofacitinib and similar clinical-grade analogs strictly inhibit kinase phosphorylation without altering target protein expression, failing to replicate PF-00956980’s distinct capacity for JAK2/3 protein depletion [1]. Conversely, older commercially available probes like WHI-P131 exhibit weak micromolar activity against JAK3 while heavily cross-reacting with the EGF receptor family at nanomolar concentrations, leading to confounded cellular phenotypes [2]. Furthermore, PF-00956980’s specific high-turnover profile in human liver microsomes makes it an irreplaceable reference standard for evaluating the metabolic clearance of novel pyrrolopyrimidine derivatives, a role unsuitable for metabolically stabilized clinical candidates[3].
While most JAK inhibitors act solely via ATP-competitive binding, PF-00956980 exhibits a dual mechanism by actively reducing target protein levels. In human primary immune cells, PF-00956980 selectively downregulates JAK2 and JAK3 mRNA and protein levels in a dose- and time-dependent manner [1]. In direct contrast, the structurally related clinical inhibitor tofacitinib shows no depletion of JAK isozymes under identical conditions [1].
| Evidence Dimension | JAK2/3 protein expression levels in PBMCs |
| Target Compound Data | PF-00956980 induces significant, time-dependent depletion of JAK2 and JAK3 proteins |
| Comparator Or Baseline | Tofacitinib (no depletion of JAK isozymes) |
| Quantified Difference | Qualitative mechanistic divergence (depletion vs. pure inhibition) |
| Conditions | Human peripheral blood mononuclear cells (PBMCs), verified via Western blot |
Procurement of PF-00956980 is essential for researchers requiring both kinase inhibition and target protein depletion, acting as a functional alternative to targeted protein degraders.
The utility of legacy JAK3 probes in laboratory workflows is severely limited by poor selectivity. PF-00956980 demonstrates exceptional on-target potency with a biochemical IC50 of 4 nM for JAK3 and no significant off-target activity against the EGF receptor family[1]. In contrast, the widely substituted legacy probe WHI-P131 exhibits a highly inferior JAK3 IC50 of 19.2 µM, while inappropriately inhibiting EGFR kinases at nanomolar concentrations[1].
| Evidence Dimension | Biochemical IC50 for JAK3 vs. EGFR |
| Target Compound Data | PF-00956980: 4 nM (JAK3), no EGFR inhibition |
| Comparator Or Baseline | WHI-P131: 19.2 µM (JAK3), nanomolar EGFR inhibition |
| Quantified Difference | 4,800-fold superior JAK3 potency with eliminated EGFR cross-reactivity |
| Conditions | In vitro kinase assay panel (30 kinases) |
Buyers must select PF-00956980 over legacy WHI-series compounds to prevent off-target EGFR-driven artifacts in cellular proliferation and signaling assays.
In drug discovery and DMPK workflows, PF-00956980 serves as a critical high-clearance reference standard. It exhibits a high turnover rate in human liver microsomes (HLM) of 82 µL/min/mg protein [1]. This contrasts with optimized clinical candidates (e.g., advanced urea or phenol-substituted analogs) which are engineered for metabolic stability or specific phase II glucuronidation pathways[1].
| Evidence Dimension | Intrinsic clearance in Human Liver Microsomes (HLM) |
| Target Compound Data | PF-00956980: 82 µL/min/mg protein |
| Comparator Or Baseline | Metabolically stabilized clinical candidates (e.g., PF-06263276 precursors) |
| Quantified Difference | High baseline turnover suitable for clearance benchmarking |
| Conditions | In vitro HLM assay with NADPH cofactor |
Provides a reliable, high-clearance control compound for validating in vitro metabolic stability assays during the optimization of pyrrolopyrimidine derivatives.
PF-00956980 is highly effective at neutralizing anti-apoptotic signals from the tumor microenvironment. In primary chronic lymphocytic leukemia (CLL) cells, interleukin-4 (IL-4) induces resistance to cytotoxic agents. Co-incubation with 1 µM PF-00956980 completely reverses this IL-4-mediated blockade, restoring the IC50 of standard chemotherapeutics like fludarabine and chlorambucil to their baseline, unprotected levels [1].
| Evidence Dimension | Cytotoxic drug IC50 in the presence of IL-4 |
| Target Compound Data | 1 µM PF-00956980 restores baseline sensitivity to fludarabine |
| Comparator Or Baseline | IL-4 treated cells without inhibitor (elevated IC50 / induced resistance) |
| Quantified Difference | Complete reversal of IL-4 induced cytoprotection |
| Conditions | Primary CLL cells co-cultured with IL-4 and cytotoxic agents |
Validates PF-00956980 as a necessary functional probe for screening combination therapies aimed at overcoming microenvironment-mediated drug resistance.
Because PF-00956980 downregulates JAK2 and JAK3 mRNA and protein levels—unlike standard ATP-competitive inhibitors such as tofacitinib—it is a highly effective commercially available tool for investigating the transcriptional and translational regulation of JAK isozymes in primary immune cells[1].
Due to its 4 nM potency and strict lack of EGFR cross-reactivity, PF-00956980 should replace legacy inhibitors like WHI-P131 in all cellular assays where off-target kinase inhibition would confound the analysis of delayed-type hypersensitivity or cytokine signaling [2].
With a documented high turnover rate in human liver microsomes (82 µL/min/mg protein), PF-00956980 acts as an effective high-clearance reference standard for calibrating in vitro metabolic stability assays during the lead optimization of novel pyrrolopyrimidine-based kinase inhibitors [3].
PF-00956980 is highly effective in hematological co-culture models for reversing IL-4-mediated cytoprotection. It is specifically recommended for use as an adjuvant probe in combination screening assays designed to restore the apoptotic sensitivity of primary leukemia cells to agents like fludarabine or chlorambucil [4].